molecular formula C15H13N3O2S B7734977 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid

4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid

Cat. No.: B7734977
M. Wt: 299.3 g/mol
InChI Key: AMHMPLBSIACTMD-YBEGLDIGSA-N
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Description

4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound that features a benzoic acid core with a phenylcarbamothioylhydrazinylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylcarbamothioylhydrazine. The process may include steps such as:

    Condensation Reaction: Benzoic acid derivatives react with phenylcarbamothioylhydrazine under acidic or basic conditions to form the desired product.

    Refluxing: The reaction mixture is often refluxed to ensure complete reaction and high yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamothioylhydrazinylidene moiety.

    Reduction: Reduction reactions can target the same moiety, converting it to different functional groups.

    Substitution: The benzoic acid core allows for various substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation Products: Carboxylic acids, sulfoxides.

    Reduction Products: Amines, thiols.

    Substitution Products: Halogenated benzoic acids, substituted hydrazines.

Scientific Research Applications

4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

    Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.

    Phenylcarbamothioylhydrazine Derivatives: Compounds with similar phenylcarbamothioylhydrazine moieties but different core structures.

Uniqueness: 4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(Z)-(phenylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(20)12-8-6-11(7-9-12)10-16-18-15(21)17-13-4-2-1-3-5-13/h1-10H,(H,19,20)(H2,17,18,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHMPLBSIACTMD-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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